molecular formula C16H16ClNO3 B1590186 Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate CAS No. 103877-51-6

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate

Cat. No.: B1590186
CAS No.: 103877-51-6
M. Wt: 305.75 g/mol
InChI Key: MUQYAFBHOLSOCY-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₁₆ClNO₃. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, followed by cyclization and esterification to yield the target compound . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. In the context of its antimicrobial properties, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-3-21-16(20)12-8-18(10-4-5-10)14-9(2)13(17)7-6-11(14)15(12)19/h6-8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQYAFBHOLSOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138470
Record name Ethyl 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103877-51-6
Record name Ethyl 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103877-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Reactant of Route 3
Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Reactant of Route 4
Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate

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